The synthesis of Duloxetine EP Impurity F typically involves several key steps:
This multi-step synthesis highlights the complexity involved in producing high-purity pharmaceutical compounds while minimizing impurities like Duloxetine EP Impurity F .
The molecular structure of Duloxetine EP Impurity F can be described by its chemical formula:
The compound features a naphthalene ring, a thiophene ring, and an amino group, which are critical for its biological activity. Its structural representation indicates that it has a chiral center, contributing to its pharmacological properties.
Key data regarding its molecular structure includes:
Duloxetine EP Impurity F can participate in various chemical reactions typical of organic compounds containing aromatic rings and functional groups:
These reactions are crucial for understanding how impurities may arise during synthesis and how they can be controlled or eliminated .
Duloxetine EP Impurity F exhibits several notable physical and chemical properties:
These properties are critical for formulation scientists when developing dosage forms that incorporate Duloxetine hydrochloride .
Duloxetine EP Impurity F serves several important roles in scientific research and pharmaceutical development:
Duloxetine exerts therapeutic effects by dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters, increasing neurotransmitter concentrations in synaptic clefts. Preclinically, it elevates dopamine levels specifically in the prefrontal cortex via indirect modulation of norepinephrine transporters. This regionally selective action contributes to its antidepressant and analgesic efficacy without significant affinity for muscarinic, cholinergic, or histaminergic receptors. The drug is extensively metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2D6), generating multiple metabolites that undergo renal and fecal excretion. Its approval for diverse conditions—including fibromyalgia and stress urinary incontinence (off-label)—underscores broad clinical utility. However, the presence of impurities may alter its pharmacological behavior, necessitating stringent impurity profiling during development and manufacturing [3] [7].
Global regulatory agencies—including the FDA, EMA, and ICH—establish stringent thresholds for identifying, characterizing, and controlling impurities in active pharmaceutical ingredients (APIs). Key guidelines include:
Recent duloxetine recalls (e.g., Towa Pharmaceuticals’ Class II recall in 2024) exemplify enforcement actions triggered by nitrosamine levels exceeding permissible limits. Such impurities form via API-excipient interactions or solvent-mediated reactions during manufacturing, as documented with hydroxypropyl methylcellulose excipients [3] [5] [8]. Regulatory compliance demands advanced analytical methods (e.g., HPLC-MS) for impurity quantification and structural elucidation reports (SERs) to support ANDA/NDA filings [6] [8].
Duloxetine EP Impurity F, chemically designated as (3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, is a chiral isomer arising from stereochemical inversions during synthesis. Key characteristics include:
Table 1: Characterization Data for Duloxetine EP Impurity F
Property | Specification | Source |
---|---|---|
CAS Number (Free base) | 116817-28-8; 959392-22-4; 2379325-42-3 | [1] [6] [9] |
Molecular Formula | C₁₈H₁₉NOS (Free base); C₁₈H₁₉NOS·HCl (Salt) | [1] [4] |
IUPAC Name | (3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | [6] [9] |
SMILES Notation | CNCCC@@HOC2=CC=CC3=CC=CC=C32 | [6] |
Purity Requirements | >95% (Reference standards) | [4] [6] |
*Note: Multiple CAS numbers exist due to salt forms or registry variations.
Pharmacopoeial standards (USP/EP) designate this impurity as "Duloxetine Related Compound F," requiring stringent control ≤0.15% in final formulations. Its detection triggers investigations into synthetic pathways or storage conditions, ensuring robust quality assurance protocols. Modern mitigation strategies include optimized crystallization and inert atmosphere processing to suppress isomerization [1] [6] [9].
Table 2: Regulatory Status of Duloxetine Impurities
Impurity Type | Acceptable Limit | Analytical Method | Regulatory Response |
---|---|---|---|
EP Impurity F | ≤0.15% | HPLC-UV | Required for market authorization |
N-Nitroso-duloxetine | ≤600 ng/day (interim) | LC-MS/MS | Product recalls if exceeded [5] [8] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7